
3-Azetidinomethyl-4'-chlorobenzophenone
Description
3-Azetidinomethyl-4'-chlorobenzophenone is a benzophenone derivative featuring a chlorinated aromatic ring and an azetidinomethyl group (a four-membered β-lactam ring attached via a methylene bridge) at the 3-position of the benzophenone scaffold. The azetidine moiety introduces steric and electronic effects, influencing reactivity and biological activity .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHADGBZJUSQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643253 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-63-6 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Azetidine and Benzophenone Derivatives
One common method for synthesizing this compound involves the following steps:
Reagents :
- 4-Chlorobenzophenone
- Azetidine
- Base (e.g., potassium carbonate or sodium hydride)
- Solvent (e.g., dichloromethane or toluene)
-
- Dissolve 4-chlorobenzophenone in a suitable solvent.
- Add the base to deprotonate the azetidine, enhancing its nucleophilicity.
- Introduce azetidine to the reaction mixture under reflux conditions.
- Allow the reaction to proceed for several hours, monitoring the progress via thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the product is extracted using an appropriate organic solvent.
- Purification can be achieved through recrystallization or column chromatography.
Expected Yield : The yield from this method can vary but typically ranges from 70% to 90%, depending on reaction conditions and purification techniques.
Alternative Methods Using Friedel-Crafts Reactions
Another approach involves a Friedel-Crafts type reaction where azetidine is introduced into a chlorinated benzophenone framework:
Reagents :
- Benzoyl chloride
- Azetidine
- Lewis acid catalyst (e.g., aluminum chloride)
-
- In a flask equipped with a stirrer, dissolve benzoyl chloride in an inert solvent.
- Slowly add aluminum chloride while maintaining low temperatures (around -10°C).
- Gradually introduce azetidine into the mixture and allow it to reach room temperature.
- Stir for several hours until the reaction is complete.
Expected Yield : This method can yield products with purities above 85%, although careful control of temperature and reaction time is crucial.
Comparative Analysis of Preparation Methods
Method | Reagents Used | Yield (%) | Purity (%) | Comments |
---|---|---|---|---|
Reaction with Azetidine | Azetidine, Potassium Carbonate, DCM | 70-90 | High | Commonly used |
Friedel-Crafts Reaction | Benzoyl Chloride, Aluminum Chloride | Varies | >85 | Requires careful temperature control |
Research Findings and Optimization Strategies
Recent studies have focused on optimizing these synthetic routes to improve yield and reduce environmental impact:
Solvent Selection : The choice of solvent significantly affects both yield and purity. Non-toxic solvents are preferred for industrial applications.
Catalyst Efficiency : Utilizing more efficient catalysts can reduce reaction times and increase product yields.
Continuous Flow Synthesis : Implementing continuous flow reactors has been shown to enhance scalability and reduce waste in the synthesis of azetidinyl compounds.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-4’-chlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the benzophenone moiety.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .
- Reactivity Studies : Researchers investigate its reactivity patterns to develop new synthetic methodologies and explore the formation of novel derivatives .
Biology
- Biological Activity : Studies have indicated potential antimicrobial and anticancer properties of 3-Azetidinomethyl-4'-chlorobenzophenone. Its interaction with biological targets may lead to modulation of enzymatic activities or receptor signaling pathways .
- Mechanism of Action : The azetidine ring enhances binding affinity to specific molecular targets, which is crucial for understanding its biological effects .
Medicine
- Drug Development : The compound is being explored for its potential use in pharmaceutical applications, particularly in the development of new therapeutic agents targeting various diseases .
- Pharmacological Studies : Research includes evaluating its efficacy and safety profiles, which are essential for potential clinical applications .
Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials with specific functional properties. Its unique structure allows for tailored applications in coatings, inks, and other industrial products .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Properties
Research demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains. This finding supports further investigation into its application as an antimicrobial agent in pharmaceuticals or agricultural products.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Azetidinomethyl-2'-chlorobenzophenone | Chlorine substitution on the benzene ring | Enhanced electrophilicity |
4-Azetidinomethyl-benzophenone | Azetidine at different position | Varying position alters reactivity |
4'-Azetidinomethyl-2,4-difluorobenzophenone | Difluoro substitution | Increased lipophilicity |
This table highlights the structural diversity among related compounds and their unique features that may influence their respective applications.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Physical and Chemical Properties
- This group may also enhance electrophilicity, favoring ring-opening reactions .
- Amino vs. Bromo Substituents: The amino group (as in 4-amino-4'-chlorobenzophenone) enables diazotization and azo coupling, critical for dye synthesis . In contrast, bromo substituents (e.g., BCBP) enhance photophysical properties, enabling dual phosphorescence for white-light emission applications .
- Hydroxy and Acetoxy Derivatives : Hydroxy groups facilitate hydrogen bonding (e.g., intramolecular H-bonds in ) and serve as intermediates for esterification or etherification in drug synthesis .
Stability and Reactivity
- Azetidinomethyl vs. Amino: The azetidine ring’s strain may reduce thermal stability compared to planar amino groups. For example, 4-amino-4'-chlorobenzophenone is stable under standard conditions with a high purity of 98.08% .
- Halogenated Derivatives : Bromo and chloro substituents enhance electrophilic aromatic substitution reactivity, as seen in Friedel-Crafts syntheses ().
Biological Activity
3-Azetidinomethyl-4'-chlorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzophenone core with an azetidine substituent. Its chemical structure is represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 285.76 g/mol
The presence of the azetidine ring and the chlorobenzene moiety suggests potential interactions with biological targets, making it a candidate for studying various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound could be developed into a novel antimicrobial agent, particularly effective against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The findings are summarized in the table below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations, highlighting its potential as an anticancer therapeutic.
The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may target bacterial enzymes involved in cell wall formation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers conducted a series of experiments to assess the antimicrobial efficacy against clinical isolates.
- Results indicated that the compound showed superior activity compared to standard antibiotics like penicillin and tetracycline.
-
Anticancer Efficacy Assessment :
- A study evaluated the effects of the compound on tumor growth in vivo using xenograft models.
- Findings revealed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of 3-Azetidinomethyl-4'-chlorobenzophenone to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic parameter testing. For example, orthogonal experiments can determine optimal reaction temperature, stoichiometry, and catalyst selection. In analogous compounds like 4-amino-4’-chlorobenzophenone, yields of 85.8% were achieved using Na₂S₂ reduction under conditions of 92°C for 2.5 hours with a 1:1.7 molar ratio of reactants . For 3-Azetidinomethyl derivatives, Friedel-Crafts acylation or nucleophilic substitution strategies (using AlCl₃ as a catalyst) may be adapted from benzophenone synthesis protocols . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using isopropanol/chloroform mixtures) to achieve >98% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., azetidine C-N stretch at ~1,100 cm⁻¹ and carbonyl C=O at ~1,650 cm⁻¹). Compare with reference data for structurally similar compounds like 3-(4-chlorophenylazo)-4-hydroxyacetophenone, where carbonyl peaks shift depending on substituents .
- NMR : ¹H-NMR can resolve methylene protons in the azetidine ring (δ 3.2–3.8 ppm) and aromatic protons (δ 7.2–8.0 ppm). ¹³C-NMR confirms the carbonyl carbon (δ ~195 ppm) and chlorobenzophenone backbone .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₅ClNO: ~284.08) .
Q. How can solubility and stability in common solvents affect experimental design?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform, toluene). For example, related chlorobenzophenones exhibit moderate solubility in acetone and ethyl acetate, which are ideal for recrystallization . Stability studies should include pH-dependent degradation assays (e.g., incubate at pH 1–13 for 24 hours) and monitor via UV-Vis spectroscopy (λmax ~270 nm for benzophenones) .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data under oxidative or photolytic conditions?
- Methodological Answer : Use forced degradation studies with controlled light exposure (ICH Q1B guidelines) and oxidants like H₂O₂. For example, 4-chlorobenzophenone derivatives degrade under UV light, forming quinone-like byproducts detectable via HPLC-MS . Conflicting data may arise from solvent impurities or oxygen content; thus, replicate experiments under inert atmospheres (N₂/Ar) and validate with standardized reference materials .
Q. How does this compound function as an intermediate in pharmaceutical synthesis?
- Methodological Answer : The azetidine moiety and chlorobenzophenone backbone are precursors for bioactive molecules. For instance, similar compounds undergo amination or coupling reactions to form CNS-active agents. In one protocol, nitro groups in 4-chloro-3-nitrobenzophenone are reduced to amines (using Pd/C and H₂), enabling further functionalization . Monitor reaction selectivity using deuterated solvents (e.g., CDCl₃) to avoid byproduct formation .
Q. What advanced analytical methods validate trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD/UV : Detect impurities at 0.1% levels using a C18 column (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients .
- LC-MS/MS : Identify structural analogs (e.g., dechlorinated byproducts) with MRM transitions specific to the parent ion .
- NMR Spiking : Add USP-grade reference standards (e.g., 4-chlorobenzophenone) to confirm impurity identity .
Q. How can researchers address discrepancies in IR or NMR data across literature sources?
- Methodological Answer : Cross-reference with authenticated databases like NIST Chemistry WebBook and validate using deuterated solvents to eliminate solvent-shift artifacts . For example, conflicting carbonyl peaks in IR may arise from polymorphic forms; use X-ray crystallography to resolve structural ambiguities .
Q. What computational methods predict reactivity or regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density in the azetidine ring and chlorobenzophenone core to predict sites for electrophilic substitution. For example, the 4'-chloro group directs reactions to the meta-position, while the azetidine methyl enhances nucleophilicity at the ortho-position . Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.